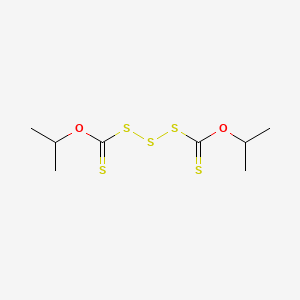
(1-(5'-O-(tert-Butyldimethylsilyl)-2'-deoxy-beta-D-erythropentofuranosyl)thymine)-3'-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(5’-O-(tert-Butyldimethylsilyl)-2’-deoxy-beta-D-erythropentofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide) is a synthetic compound that combines nucleoside analogs with spirocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5’-O-(tert-Butyldimethylsilyl)-2’-deoxy-beta-D-erythropentofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide) typically involves multiple steps:
Protection of the hydroxyl group: The 5’-hydroxyl group of the nucleoside is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.
Formation of the spirocyclic structure: The protected nucleoside is then reacted with a suitable precursor to form the spirocyclic oxathiole ring.
Deprotection: The final step involves the removal of the TBDMS protecting group under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated synthesis equipment and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the oxathiole ring.
Reduction: Reduction reactions could target the oxathiole ring or the nucleoside moiety.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may vary, but common reagents include alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of novel nucleoside analogs: The compound can be used as a building block for the synthesis of new nucleoside analogs with potential antiviral or anticancer properties.
Biology
Enzyme studies: The compound may be used to study the activity of enzymes involved in nucleoside metabolism.
Medicine
Drug development:
Industry
Chemical synthesis: The compound can be used in the synthesis of other complex molecules for various industrial applications.
Wirkmechanismus
The mechanism of action of (1-(5’-O-(tert-Butyldimethylsilyl)-2’-deoxy-beta-D-erythropentofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide) would depend on its specific application. In the context of drug development, it might interact with molecular targets such as viral enzymes or cancer cell DNA, disrupting their function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nucleoside analogs: Compounds like zidovudine or lamivudine, which are used as antiviral agents.
Spirocyclic compounds: Molecules like spiro-OMeTAD, used in organic electronics.
Uniqueness
The uniqueness of (1-(5’-O-(tert-Butyldimethylsilyl)-2’-deoxy-beta-D-erythropentofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide) lies in its combination of nucleoside and spirocyclic structures, which may confer unique biological activities and chemical properties.
Eigenschaften
CAS-Nummer |
141684-49-3 |
|---|---|
Molekularformel |
C18H29N3O7SSi |
Molekulargewicht |
459.6 g/mol |
IUPAC-Name |
1-[(6R,8R)-4-amino-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C18H29N3O7SSi/c1-11-8-21(16(23)20-15(11)22)14-7-18(12(19)10-29(24,25)28-18)13(27-14)9-26-30(5,6)17(2,3)4/h8,10,13-14H,7,9,19H2,1-6H3,(H,20,22,23)/t13-,14-,18?/m1/s1 |
InChI-Schlüssel |
CRPDUJBVAQMMLM-LPOUJYBBSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC3([C@H](O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC3(C(O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


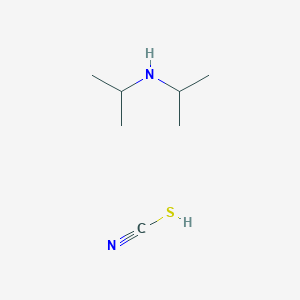
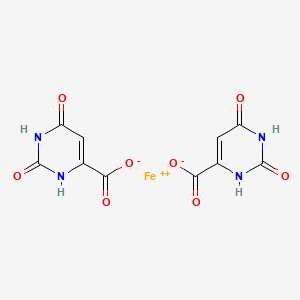

![Benzaldehydhelveticosol [German]](/img/structure/B12796572.png)

![3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol](/img/structure/B12796580.png)
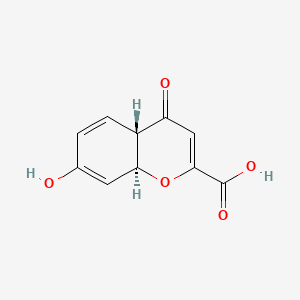
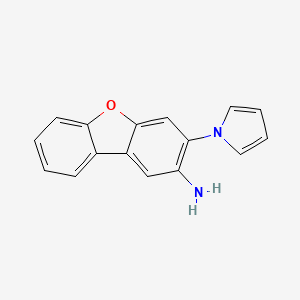
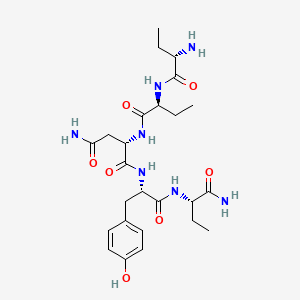
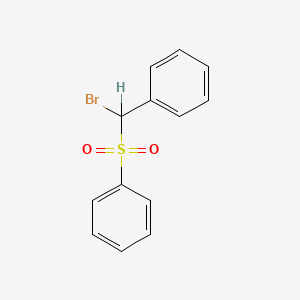
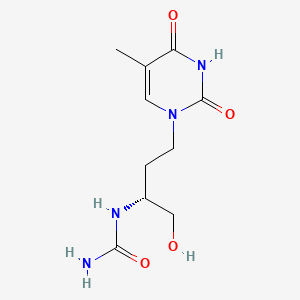
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene](/img/structure/B12796616.png)
![1,1,1-Tribromo-2-[(2,2,2-tribromoethoxy)methoxy]ethane](/img/structure/B12796620.png)
